molecular formula C18H19FN2O5S B2562726 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 922125-50-6

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2562726
CAS No.: 922125-50-6
M. Wt: 394.42
InChI Key: HQQRMTODJMXZKK-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Compounds

Researchers have synthesized and characterized various compounds, focusing on their potential applications in scientific research, excluding their use as drugs. For instance, the synthesis and evaluation of novel aminothiazole-paeonol derivatives, characterized using various spectroscopic techniques, showed significant anticancer potential against human cancer cell lines, offering a new avenue for the development of anticancer agents (Tsai et al., 2016). Similarly, the study on new zinc phthalocyanine derivatives highlighted their potential as photosensitizers in photodynamic therapy for cancer treatment, emphasizing their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Organocatalytic Reactions

The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has been developed, leading to the construction of tetrasubstituted C–F stereocenters with high yields and enantioselectivities. This method provides a valuable approach to synthesizing seven-member cyclic amines containing chiral tetrasubstituted C–F stereocenters, which are important pharmacophores in medicinal chemistry (Li, Lin, & Du, 2019).

Cell Growth and Drug Sensitivity Assays

In vitro cell growth assays have been enhanced using new tetrazolium compounds, such as the water-soluble formazan product generated by MTS/PMS, offering an efficient alternative to traditional MTT assays. This development facilitates cell growth and drug sensitivity testing in various tumor cell lines, contributing to cancer research and drug development processes (Cory et al., 1991).

Enzyme Inhibition Studies

Research on primary sulfonamide groups has shown their dual role in enabling [1,4]oxazepine ring construction and acting as enzyme prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors. This insight opens up new possibilities for designing inhibitors targeting therapeutically relevant human carbonic anhydrases (Sapegin et al., 2018).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-18(2)10-26-16-8-11(4-6-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQRMTODJMXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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